molecular formula C24H52O4Si3 B1600141 Tri-O-(tert-butyldimethylsilyl)-D-glucal CAS No. 79999-47-6

Tri-O-(tert-butyldimethylsilyl)-D-glucal

Cat. No.: B1600141
CAS No.: 79999-47-6
M. Wt: 488.9 g/mol
InChI Key: FMXIGEXRLSNRMR-NJYVYQBISA-N
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Description

Tri-O-(tert-butyldimethylsilyl)-D-glucal is a complex organic compound characterized by the presence of multiple tert-butyl(dimethyl)silyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri-O-(tert-butyldimethylsilyl)-D-glucal typically involves multiple steps. The process begins with the preparation of the pyran ring, followed by the introduction of tert-butyl(dimethyl)silyl groups. Common reagents used in these reactions include silylating agents such as tert-butyldimethylsilyl chloride and bases like imidazole or pyridine to facilitate the silylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tri-O-(tert-butyldimethylsilyl)-D-glucal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl(dimethyl)silyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silyl ethers, while reduction can produce alcohols.

Scientific Research Applications

Tri-O-(tert-butyldimethylsilyl)-D-glucal has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tri-O-(tert-butyldimethylsilyl)-D-glucal involves the interaction of its silyl groups with various molecular targets. The tert-butyl(dimethyl)silyl groups can protect reactive sites on molecules, preventing unwanted side reactions during synthesis. This compound can also participate in catalytic processes, enhancing reaction rates and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane
  • tert-Butyl (2-(pyrrolidin-3-yl) ethyl)carbamate
  • 4-乙酰氧基氮杂环丁酮

Uniqueness

Tri-O-(tert-butyldimethylsilyl)-D-glucal is unique due to its specific stereochemistry and the presence of multiple silyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in protecting group chemistry and in the synthesis of complex organic molecules.

Properties

IUPAC Name

[(2R,3R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H52O4Si3/c1-22(2,3)29(10,11)26-18-20-21(28-31(14,15)24(7,8)9)19(16-17-25-20)27-30(12,13)23(4,5)6/h16-17,19-21H,18H2,1-15H3/t19-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXIGEXRLSNRMR-NJYVYQBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H](C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52O4Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442942
Record name Tri-O-(tert-butyldimethylsilyl)-D-glucal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79999-47-6
Record name Tri-O-(tert-butyldimethylsilyl)-D-glucal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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